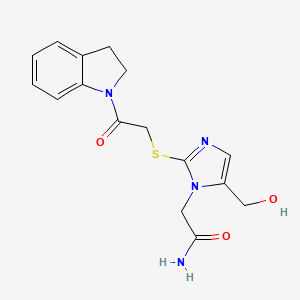

![molecular formula C19H16ClFN2O3 B2490509 methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate CAS No. 1251597-17-7](/img/no-structure.png)

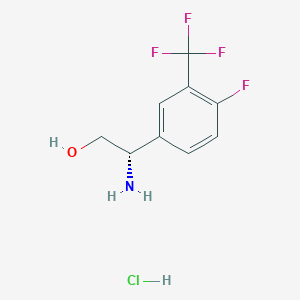

methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinoline derivatives are synthesized through various methods, including the practical synthesis of related compounds, as illustrated by Matsuoka et al. (1997), who developed a method for synthesizing ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, highlighting crucial steps like chlorination and intramolecular cyclization (Matsuoka et al., 1997).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, a bicyclic compound consisting of a benzene ring fused to a pyridine ring. Advanced structural analysis techniques, including X-ray crystallography, are often employed to elucidate the detailed molecular structure of such compounds, providing insights into their chemical behavior and potential applications.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their complex chemical properties. Studies, such as those on the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, reveal the compound's potential as dyes for liquid crystal displays, indicating a wide range of chemical reactivity and applicability in different domains (Bojinov & Grabchev, 2003).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-fluoroacetophenone", "ethylamine", "2-chloro-3-nitrobenzoic acid", "methylamine", "2-amino-4-chloro-6-methoxyquinoline" ], "Reaction": [ "Step 1: Synthesis of 4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylic acid by reacting 4-fluoroacetophenone with ethylamine to form 1-(4-fluorophenyl)ethylamine, which is then reacted with 2-amino-4-chloro-6-methoxyquinoline to form the intermediate compound.", "Step 2: Reduction of 2-chloro-3-nitrobenzoic acid to 2-chloro-3-aminobenzoic acid using a reducing agent such as sodium dithionite.", "Step 3: Synthesis of methyl 2-chloro-3-aminobenzoate by reacting 2-chloro-3-aminobenzoic acid with methylamine.", "Step 4: Synthesis of methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate by coupling the intermediate compounds obtained in steps 1 and 3 using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)." ] } | |

CAS番号 |

1251597-17-7 |

製品名 |

methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |

分子式 |

C19H16ClFN2O3 |

分子量 |

374.8 |

IUPAC名 |

methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H16ClFN2O3/c1-10(11-3-6-13(21)7-4-11)22-17-14-9-12(20)5-8-15(14)23-18(24)16(17)19(25)26-2/h3-10H,1-2H3,(H2,22,23,24) |

InChIキー |

KOAJCCCPDPXHMX-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)F)NC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

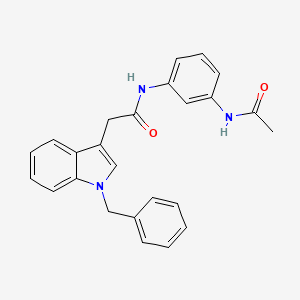

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)

![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)

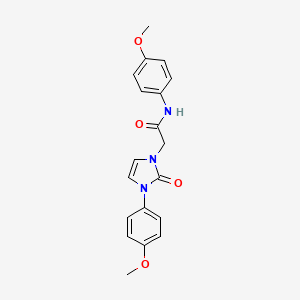

![(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2490441.png)

![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)

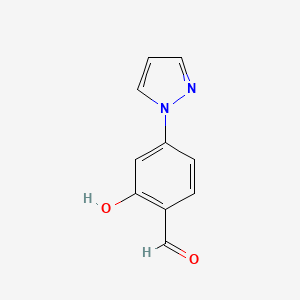

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)